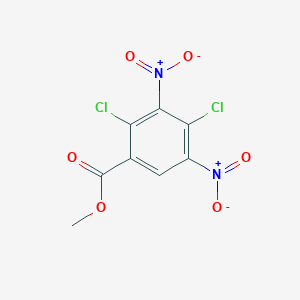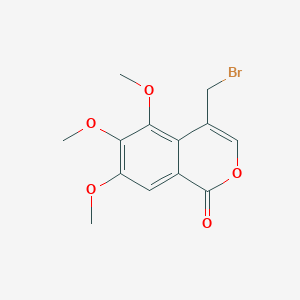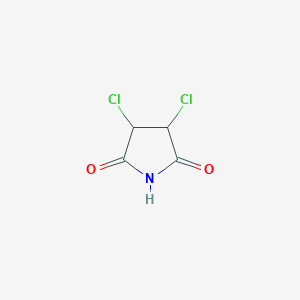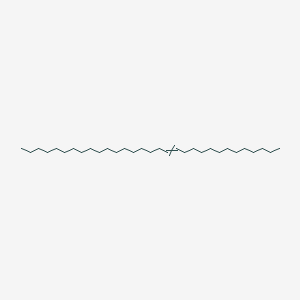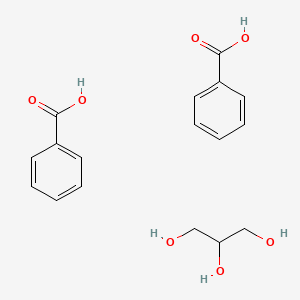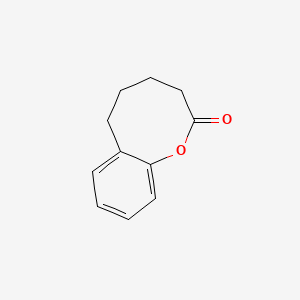
7-Oxabicyclo(4.1.0)hept-3-ene-3-carboxylic acid, 4-amino-5-hydroxy-2-oxo-, (1S-(1-alpha,5-beta,6-alpha))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo(410)hept-3-ene-3-carboxylic acid, 4-amino-5-hydroxy-2-oxo-, (1S-(1-alpha,5-beta,6-alpha))- is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(4.1.0)hept-3-ene-3-carboxylic acid, 4-amino-5-hydroxy-2-oxo-, (1S-(1-alpha,5-beta,6-alpha))- typically involves multiple steps, starting from readily available precursors. One common method involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology
In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo(4.1.0)hept-3-ene-3-carboxylic acid, 4-amino-5-hydroxy-2-oxo-, (1S-(1-alpha,5-beta,6-alpha))- involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, 7-oxabicyclo(4.1.0)hept-3-ylmethyl ester
- 7-Oxabicyclo(4.1.0)hept-3-ene-3-carboxylic acid, 5-hydroxy-, ethyl ester, (1S,5R,6R)
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
Uniqueness
The uniqueness of 7-Oxabicyclo(4.1.0)hept-3-ene-3-carboxylic acid, 4-amino-5-hydroxy-2-oxo-, (1S-(1-alpha,5-beta,6-alpha))- lies in its specific structural features and reactivity. Its bicyclic structure and functional groups provide distinct chemical properties, making it valuable for various applications.
Propiedades
Número CAS |
68245-16-9 |
|---|---|
Fórmula molecular |
C7H7NO5 |
Peso molecular |
185.13 g/mol |
Nombre IUPAC |
(1S,5S,6S)-2,5-dihydroxy-4-imino-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO5/c8-2-1(7(11)12)3(9)5-6(13-5)4(2)10/h4-6,8-10H,(H,11,12)/t4-,5+,6-/m0/s1 |
Clave InChI |
IFMVUTNKEOCTHY-JKUQZMGJSA-N |
SMILES isomérico |
[C@H]12[C@H](C(=N)C(=C([C@H]1O2)O)C(=O)O)O |
SMILES canónico |
C12C(C(=N)C(=C(C1O2)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14463719.png)
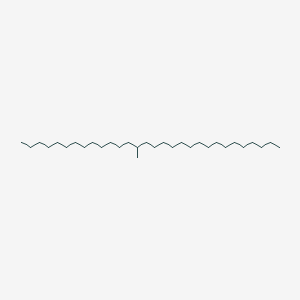
![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)

![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)

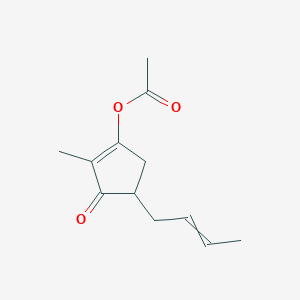
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
